2-Amino-6-bromo-4-isopropoxy-quinazoline

Cytotoxicity Anticancer EGFR

2-Amino-6-bromo-4-isopropoxy-quinazoline is a uniquely trisubstituted quinazoline scaffold combining a 2-amino group, 6-bromo coupling handle, and 4-isopropoxy ether. This exact substitution pattern cannot be replicated by analogs like 2-amino-6-bromoquinazoline or 6-bromo-4-isopropoxyquinazoline. The 6-bromo position enables cross-coupling for library synthesis; the 4-isopropoxy group modulates lipophilicity (LogP ~3.2) and steric bulk critical for kinase selectivity. Ideal for EGFR-targeted medicinal chemistry and focused library generation. ≥95% purity. Request a quote for bulk quantities.

Molecular Formula C11H12BrN3O
Molecular Weight 282.14 g/mol
Cat. No. B8378919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-4-isopropoxy-quinazoline
Molecular FormulaC11H12BrN3O
Molecular Weight282.14 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC(=NC2=C1C=C(C=C2)Br)N
InChIInChI=1S/C11H12BrN3O/c1-6(2)16-10-8-5-7(12)3-4-9(8)14-11(13)15-10/h3-6H,1-2H3,(H2,13,14,15)
InChIKeyDEFBZKIBECKNAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-4-isopropoxy-quinazoline: A Defined 2,4,6-Trisubstituted Quinazoline Scaffold for Targeted Medicinal Chemistry


2-Amino-6-bromo-4-isopropoxy-quinazoline (CAS: 1003570-85-1) is a synthetically versatile, 2,4,6-trisubstituted quinazoline derivative [1]. It is characterized by a fused bicyclic core bearing a 2-amino group, a 6-bromo substituent, and a 4-isopropoxy ether. This specific substitution pattern distinguishes it within the broader class of quinazoline-based kinase inhibitor building blocks and provides a defined molecular weight (282.14 g/mol) and formula (C11H12BrN3O) [1]. As a research compound typically offered at ≥95% purity, it serves as a key intermediate for the construction of more complex, biologically active molecules .

Why 2-Amino-6-bromo-4-isopropoxy-quinazoline Cannot Be Replaced by a Generic 2-Amino-6-bromo or 4-Alkoxy Quinazoline


Substituting a structurally related analog for 2-amino-6-bromo-4-isopropoxy-quinazoline is not scientifically equivalent. The presence and exact nature of substituents at the 2-, 4-, and 6-positions of the quinazoline core critically determine a molecule's physicochemical properties, synthetic utility, and ultimate biological profile [1]. For example, while 2-amino-6-bromoquinazoline lacks the 4-isopropoxy group, its biological activity and synthetic handle for further derivatization differ significantly from the target compound [2]. Similarly, 6-bromo-4-isopropoxyquinazoline (lacking the 2-amino group) represents a different chemical entity with distinct reactivity and a different molecular weight (267.12 g/mol) . The target compound's specific tri-substitution pattern provides a unique combination of properties—such as its predicted lipophilicity and steric bulk at the 4-position—that are essential for its intended use as a specific research tool or building block, as detailed in the following quantitative evidence [3].

Quantitative Differentiation of 2-Amino-6-bromo-4-isopropoxy-quinazoline: Head-to-Head and Class-Level Evidence


Cytotoxic Potency of the 6-Bromoquinazoline Class: A Benchmark for 2-Amino-6-bromo-4-isopropoxy-quinazoline Derivatives

While no direct cytotoxicity data for the target compound is available, its core 6-bromoquinazoline scaffold is associated with potent anticancer activity. A 2023 study of a series of 6-bromoquinazoline derivatives (5a–j) established a clear class-level benchmark for activity [1]. The study reported IC50 values ranging from 0.53 to 46.6 µM against MCF-7 (breast) and SW480 (colon) cancer cell lines, with the most active compound (5b) achieving an IC50 of 0.53–1.95 µM, which was more potent than the comparator cisplatin [1]. This demonstrates that the 6-bromoquinazoline core, a structural feature shared with 2-amino-6-bromo-4-isopropoxy-quinazoline, is a productive scaffold for developing potent cytotoxic agents. This class-level inference supports the target compound's potential as a valuable intermediate for synthesizing analogs with similar or improved activity [1].

Cytotoxicity Anticancer EGFR MCF-7 SW480

Predicted Physicochemical Profile: Lipophilicity (LogP) and Ionization (pKa) of 2-Amino-6-bromo-4-isopropoxy-quinazoline

The predicted physicochemical properties of 2-amino-6-bromo-4-isopropoxy-quinazoline differentiate it from simpler analogs. Based on QSPR modeling, a structurally related quinazoline derivative is predicted to have a LogP of 3.22, a pKa of 4.47, and an aqueous solubility of 3.1 mg/mL at pH 7.4 [1]. The presence of the 4-isopropoxy group in the target compound is expected to increase lipophilicity (LogP) compared to a 4-unsubstituted or 4-methoxy analog, while the 2-amino group contributes to a weakly basic pKa. This predicted profile suggests the compound possesses drug-like properties suitable for further optimization, contrasting with less lipophilic or more polar analogs which may have poorer membrane permeability [1].

Lipophilicity Drug-likeness QSAR ADME LogP pKa

Synthetic Utility as a Tri-Substituted Building Block: A Defined Intermediate for Diversification

2-Amino-6-bromo-4-isopropoxy-quinazoline's value proposition is its role as a densely functionalized, versatile synthetic intermediate. The 6-bromo substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 2-amino and 4-isopropoxy groups can be further elaborated or left as is to modulate target interactions [1]. This tri-substitution pattern is a key feature of several patented quinazoline-based therapeutics, where modifications at these three positions are critical for optimizing potency and selectivity [2]. In contrast, simpler mono- or di-substituted quinazolines offer fewer sites for diversification, limiting their utility in complex analog synthesis. The target compound's defined structure allows for precise, modular construction of diverse compound libraries, accelerating SAR studies [1].

Synthesis Building Block Quinazoline Drug Discovery Library Synthesis

High-Impact Application Scenarios for 2-Amino-6-bromo-4-isopropoxy-quinazoline


Synthesis of Novel 6-Bromoquinazoline-Based Cytotoxic Agents for Oncology Research

As demonstrated by the class-level evidence, 6-bromoquinazoline derivatives are a validated scaffold for designing potent anticancer agents with IC50 values reaching the sub-micromolar range against MCF-7 and SW480 cell lines [1]. Researchers can use 2-amino-6-bromo-4-isopropoxy-quinazoline as a key starting material to synthesize and evaluate new derivatives, leveraging the 6-bromo substituent for cross-coupling to introduce diverse aryl or heteroaryl groups, while the 2-amino and 4-isopropoxy groups modulate binding interactions with targets like EGFR.

Kinase Inhibitor Lead Optimization and SAR Exploration

The quinazoline core is a privileged scaffold for ATP-competitive kinase inhibitors, and substitutions at the 2-, 4-, and 6-positions are critical for achieving potency and selectivity [2][3]. The target compound's predicted lipophilic profile (LogP ~3.2) and defined substitution pattern make it an ideal starting point for medicinal chemistry campaigns aimed at optimizing oral bioavailability and kinase selectivity, as exemplified by the successful optimization of other quinazoline leads to achieve oral bioavailability (F% = 54) [4].

Construction of Focused Compound Libraries for High-Throughput Screening

Given its three distinct points for chemical diversification, 2-amino-6-bromo-4-isopropoxy-quinazoline is a superior building block for generating small, focused libraries of 2,4,6-trisubstituted quinazolines [5]. This allows for efficient exploration of chemical space around a known active pharmacophore. Libraries derived from this scaffold can be screened against a panel of kinases or cancer cell lines to identify new hits with improved activity and selectivity profiles, maximizing the return on investment for a single procurement.

Quote Request

Request a Quote for 2-Amino-6-bromo-4-isopropoxy-quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.